![molecular formula C14H18N4O B6576500 N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine CAS No. 1092277-88-7](/img/structure/B6576500.png)
N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine
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Overview
Description
N1-(2-Methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine (NMPPD) is an organic compound that can be used as a building block in organic synthesis. It is a versatile compound with a wide range of applications in organic synthesis and scientific research. NMPPD is a heterocyclic amine compound with two nitrogen atoms and two benzene rings connected by a methylene group. It is a colorless, odorless and crystalline solid at room temperature.
Scientific Research Applications
N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine has a wide range of applications in scientific research, including drug discovery, material science, and biochemistry. In drug discovery, N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine can be used as a building block to synthesize novel compounds that can be used for drug development. In material science, N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine can be used to synthesize polymers and other materials with desired properties. In biochemistry, N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine can be used to study the biochemical and physiological effects of compounds in living organisms.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various metal ions due to their electron-donating abilities .
Mode of Action
It is known that pyridine-based ligands, such as this compound, have both sigma electron-donating and pi electron-accepting abilities . This allows them to form stable complexes with various metals, which could potentially influence their mode of action .
Advantages and Limitations for Lab Experiments
N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine is a versatile compound that can be used in a wide range of lab experiments. It is relatively easy to synthesize and can be used in various reactions. However, N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine can be toxic in high concentrations and can cause adverse effects in living organisms. Therefore, it is important to use N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine in a safe and controlled environment.
Future Directions
N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine has a wide range of applications in scientific research and drug development. Future research should focus on understanding the mechanism of action of N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine and its effects on various proteins and enzymes in the body. Additionally, future research should focus on developing methods to synthesize N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine more efficiently and safely. Furthermore, research should focus on developing methods to use N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine in drug discovery and material science. Finally, research should focus on understanding the long-term effects of N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine on living organisms.
Synthesis Methods
N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine can be synthesized from several different methods. The most common method is the reaction of 2-methyl-6-propylpyrimidine and benzene-1,4-diamine in aqueous solution. This reaction requires the presence of a base such as sodium hydroxide to catalyze the reaction and form the product. The reaction is typically carried out at a temperature between 80-100°C and the reaction time is usually around 2-3 hours. The product is then isolated and purified by precipitation, filtration, and recrystallization.
properties
IUPAC Name |
4-N-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-3-8-19-14-9-13(16-10(2)17-14)18-12-6-4-11(15)5-7-12/h4-7,9H,3,8,15H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQBOFZHSBRLET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine |
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